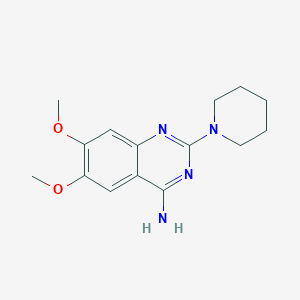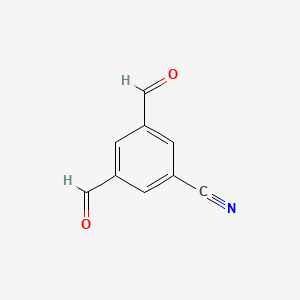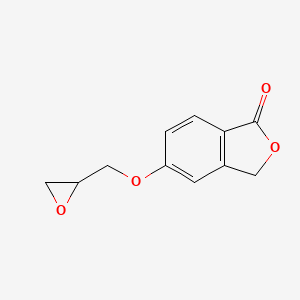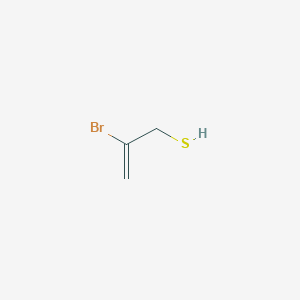
2-bromoprop-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoprop-2-ene-1-thiol (2-BPT) is an organic compound belonging to the class of thiols, which are sulfur-containing organic compounds. It is a colorless liquid that is miscible with organic solvents, such as ethanol and ether. 2-BPT is used in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of other organic compounds, such as thiols and sulfides.
Scientific Research Applications
2-bromoprop-2-ene-1-thiol is used in scientific research as a reagent for the synthesis of other organic compounds. It is also used in the synthesis of thiols and sulfides. It is also used as a catalyst in organic reactions, such as the addition of bromine to an alkene. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
Mechanism of Action
2-bromoprop-2-ene-1-thiol is a nucleophilic reagent, meaning it reacts with electrophiles, such as bromine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction proceeds by the nucleophilic addition of bromine to the double bond of the alkene, resulting in the formation of a bromonium ion intermediate. The bromonium ion is then attacked by the nucleophile, this compound, resulting in the formation of the product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-bromoprop-2-ene-1-thiol in laboratory experiments is its low cost and availability. It is also easy to handle and store, and it is miscible with organic solvents. However, this compound is a flammable liquid and should be handled with care. Additionally, the reaction is sensitive to oxygen and should be carried out in an inert atmosphere, such as nitrogen or argon.
Future Directions
Future research on 2-bromoprop-2-ene-1-thiol could include the development of new methods for its synthesis, as well as the development of new applications for it. Additionally, research could be done on the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research could be done on the advantages and limitations of using this compound in laboratory experiments. Finally, research could be done on the toxicity and carcinogenicity of this compound.
Synthesis Methods
2-bromoprop-2-ene-1-thiol is synthesized by the nucleophilic addition of bromine to an alkene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The product is then purified by distillation.
properties
IUPAC Name |
2-bromoprop-2-ene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBAFRWWUZPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

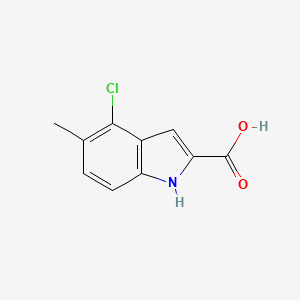


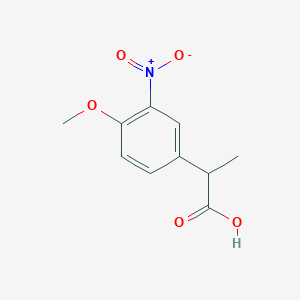

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
